molecular formula C11H20BrNO4 B12831991 ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide

ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide

Cat. No.: B12831991
M. Wt: 310.18 g/mol
InChI Key: CJQNKEMCQLXXHB-OULXEKPRSA-N
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Description

Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a single atom shared between two rings, and its amino and carboxylate functional groups. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic ketone in the presence of an acid catalyst.

    Introduction of Functional Groups: The amino and carboxylate groups are introduced through subsequent reactions. For instance, the amino group can be added via reductive amination, while the carboxylate group can be introduced through esterification.

    Formation of the Hydrobromide Salt: The final step involves converting the free base into its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may modulate enzymatic activity or interact with receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the amino group, making it less versatile in biological applications.

    Ethyl (7S)-8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate:

Uniqueness

Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide is unique due to its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C11H20BrNO4

Molecular Weight

310.18 g/mol

IUPAC Name

ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate;hydrobromide

InChI

InChI=1S/C11H19NO4.BrH/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11;/h8-9H,2-7,12H2,1H3;1H/t8-,9+;/m0./s1

InChI Key

CJQNKEMCQLXXHB-OULXEKPRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC2(CC[C@H]1N)OCCO2.Br

Canonical SMILES

CCOC(=O)C1CC2(CCC1N)OCCO2.Br

Origin of Product

United States

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